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BENZO(ghi)PERYLENE, 5-NITRO-

Cat. No.: B14414122
CAS No.: 81316-87-2
M. Wt: 321.3 g/mol
InChI Key: PEVCOODQXOIYQH-UHFFFAOYSA-N
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Description

Overview of Benzo(ghi)perylene, 5-nitro- within the Context of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)

Benzo(ghi)perylene, 5-nitro- is a chemical compound belonging to the large class of nitrated polycyclic aromatic hydrocarbons (NPAHs). ontosight.ai NPAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain one or more nitro functional groups (-NO2) attached to their aromatic ring structure. aaqr.org These compounds are not typically produced intentionally but are formed during incomplete combustion processes, such as those involving fossil fuels and biomass. copernicus.orgnih.gov They can be emitted directly from sources like diesel engine exhaust or formed in the atmosphere through the chemical reactions of parent PAHs with nitrogen oxides. nih.govunesp.br

The general structure of NPAHs, including Benzo(ghi)perylene, 5-nitro-, consists of a planar, multi-ring aromatic system. ontosight.aiontosight.ai The addition of the highly electronegative nitro group to the parent PAH, benzo(ghi)perylene, increases the compound's chemical reactivity and polarity compared to the parent molecule. ontosight.aiaaqr.org This structural modification is significant as it influences the compound's environmental behavior and biological interactions. ontosight.ai Due to their chemical stability and hydrophobicity, NPAHs are persistent in the environment and can adsorb to particulate matter in the air, eventually being found in soil and water. ontosight.aiaaqr.orgnih.gov

Significance and Rationale for In-Depth Academic Investigation of Benzo(ghi)perylene, 5-nitro-

The primary driver for the academic investigation of Benzo(ghi)perylene, 5-nitro- is its potential impact on human health and the environment. ontosight.ai Like many NPAHs, it is studied for its mutagenic and carcinogenic properties. ontosight.aicopernicus.org The International Agency for Research on Cancer (IARC) classifies some nitro-PAHs as possible human carcinogens, and regulatory bodies like the United States Environmental Protection Agency (EPA) recognize the health risks associated with this class of compounds. ontosight.ai The concern is largely due to their ability to bind with DNA, forming adducts that can lead to genetic mutations. ontosight.ai

The significance of studying this specific compound is further underscored by its detection in various environmental compartments, including air, water, and soil, often as a result of industrial activities and vehicle emissions. ontosight.ai Its physicochemical properties, such as a high molecular weight, low solubility in water, and high lipophilicity, contribute to its environmental persistence and potential for bioaccumulation in food chains. ontosight.ai Furthermore, because Benzo(ghi)perylene, 5-nitro- is not commercially available, researchers must synthesize it in the laboratory for toxicological and analytical studies, indicating a focused academic effort to understand its specific characteristics and risks. nih.govoregonstate.edu

Current Research Landscape and Identification of Knowledge Gaps Pertaining to Benzo(ghi)perylene, 5-nitro-

The current research landscape for Benzo(ghi)perylene, 5-nitro- involves several key areas. A significant portion of research focuses on its formation. For instance, laboratory chamber studies have investigated the heterogeneous reactions of its parent PAH, benzo[ghi]perylene (B138134), with atmospheric oxidants like NO3/N2O5, identifying 5-nitrobenzo[ghi]perylene as a potential product. nih.gov Analytical chemistry plays a crucial role, with methods such as gas chromatography-mass spectrometry (GC-MS) being developed and utilized to detect and quantify it in complex environmental matrices like particulate matter. nih.govnih.govnist.gov Toxicological research, often using in vitro methods like the Salmonella mutagenicity assay (Ames test), aims to characterize its genotoxic potential. nih.gov

Despite these efforts, significant knowledge gaps remain. While identified as a reaction product in labs, comprehensive data on the ambient concentrations of Benzo(ghi)perylene, 5-nitro- in many regions are still limited. aaqr.org Much of the toxicological information is inferred from the broader category of NPAHs, and compound-specific data on metabolic pathways, mechanisms of toxicity, and long-term health effects are not as extensive as for more commonly studied NPAHs like nitropyrenes. who.int The need for its bespoke synthesis for research highlights a lack of commercially available analytical standards, which can hinder broader and more standardized monitoring efforts. nih.govoregonstate.edu Ongoing research is therefore considered essential to fully elucidate its environmental fate, build more comprehensive toxicological profiles, and develop effective risk assessment strategies. ontosight.ai

Data Tables

Table 1: Chemical Properties of Benzo(ghi)perylene, 5-nitro- and its Parent Compound

Property Benzo(ghi)perylene, 5-nitro- Benzo(ghi)perylene (Parent PAH)
Molecular Formula C22H11NO2 nih.gov C22H12 nih.gov
Molecular Weight 321.33 g/mol 276.33 g/mol chemsrc.com
Appearance - Pale yellow-green crystals nih.gov
Melting Point - 277-279 °C chemsrc.com
LogP (Octanol/Water) - 6.89 chemsrc.com

| CAS Number | 81316-87-2 chemsrc.com | 191-24-2 nih.gov |

Table 2: Summary of Selected Research Findings

Research Focus Key Findings Reference
Atmospheric Formation Identified as a product from the heterogeneous reaction of benzo[ghi]perylene with NO3/N2O5 radicals in laboratory chamber studies. nih.gov
Synthesis Not commercially available; synthesized in laboratories for use in experimental studies, including mutagenicity testing. nih.govoregonstate.edu
Mutagenicity Investigated for direct-acting mutagenicity using the Salmonella typhimurium strain TA98 assay. nih.gov

| Environmental Detection | Included as an analyte in studies monitoring PAHs and NPAHs in environmental samples such as airborne particulates and soil. | researchgate.netaaqr.org |

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation/Synonym
Benzo(a)pyrene BaP
Benzo(ghi)perylene BghiP
Benzo(ghi)perylene, 5-nitro- 5-nitrobenzo(ghi)perylene
Coronene -
Dibenzo[a,i]pyrene DaiP
Diethyl maleate -
Nitrogen dioxide NO2
Dinitrogen pentoxide N2O5
Nitropyrenes -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H11NO2 B14414122 BENZO(ghi)PERYLENE, 5-NITRO- CAS No. 81316-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81316-87-2

Molecular Formula

C22H11NO2

Molecular Weight

321.3 g/mol

IUPAC Name

2-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene

InChI

InChI=1S/C22H11NO2/c24-23(25)18-11-10-16-15-3-1-2-12-4-5-13-6-7-14-8-9-17(18)22(16)21(14)20(13)19(12)15/h1-11H

InChI Key

PEVCOODQXOIYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC6=C5C3=C(C=C2)C=C6

Origin of Product

United States

Synthetic Methodologies and Environmental Formation Pathways of Benzo Ghi Perylene, 5 Nitro

Laboratory Synthesis of Benzo(ghi)perylene, 5-nitro-

The creation of 5-nitrobenzo[ghi]perylene in a laboratory environment is a process of targeted chemical transformation. The parent compound, benzo[ghi]perylene (B138134), can react with nitrogen oxide and nitrogen dioxide to form nitro derivatives. nih.gov The synthesis primarily involves the electrophilic nitration of the benzo[ghi]perylene backbone, a reaction common for aromatic hydrocarbons.

Strategies for Selective Nitration of Benzo(ghi)perylene

Selective nitration aims to introduce a nitro group (NO₂) onto a specific carbon atom of the benzo[ghi]perylene molecule. The reactivity and regioselectivity of this process are governed by the choice of nitrating agent, solvent, and reaction conditions.

A variety of nitrating agents can be employed, each offering different levels of reactivity. scirp.org Common agents include:

Nitronium ion (NO₂⁺): Often generated from a mixture of concentrated nitric acid and sulfuric acid.

Nitracidium ion (H₂ONO₂⁺): Present in concentrated nitric acid.

Nitrogen pentoxide (N₂O₅): A powerful nitrating agent. scirp.org

Nitryl chloride (NO₂Cl): Another reactive agent for nitration. scirp.org

The choice of solvent also plays a critical role, with a decreasing order of activity observed in solvents moving from sulfuric acid to water. scirp.org For large polycyclic aromatic hydrocarbons (PAHs) like benzo[ghi]perylene, controlling the reaction to achieve mono-nitration at a specific position is a significant focus. The use of solid acid catalysts, such as zeolites, has been explored to enhance regioselectivity in the nitration of other aromatic compounds, which could be a potential strategy for benzo[ghi]perylene. rsc.org

Nitrating Agent TypeExamplesRelative Reactivity
Nitronium Ion SourcesHNO₃/H₂SO₄Very High
Nitrogen OxidesN₂O₅, NO₂, NOHigh
Nitryl HalidesNO₂ClModerate to High
Acidic Nitrating MediaConcentrated HNO₃Moderate

Challenges and Advancements in Isomer-Specific Synthesis

A primary challenge in synthesizing 5-nitrobenzo[ghi]perylene is achieving isomer specificity. The benzo[ghi]perylene molecule has several positions where nitration can occur, leading to a mixture of isomers. Separating the desired 5-nitro isomer from other products can be a complex and resource-intensive process.

Advancements in catalytic systems and reaction control are key to overcoming these challenges. The development of shape-selective catalysts, such as zeolites, offers a promising avenue for directing the nitration to a specific position on the aromatic ring. rsc.org Molecular modeling can also aid in predicting the most reactive sites on the benzo[ghi]perylene molecule, guiding the development of synthetic strategies that favor the formation of the 5-nitro isomer.

Precursor Compound Chemistry in Nitration Reactions

The principal precursor for the synthesis of 5-nitrobenzo[ghi]perylene is benzo[ghi]perylene itself. This PAH consists of six fused benzene (B151609) rings and is a yellow to green solid substance with low solubility in water. naturvardsverket.se It is not commercially produced on a large scale, with the exception of small quantities for laboratory research. naturvardsverket.se The electronic properties of the extensive π-system in benzo[ghi]perylene dictate its reactivity towards electrophiles like the nitronium ion. The reaction proceeds via the formation of an intermediate carbocation, which then loses a proton to yield the final nitro-substituted product. scirp.org

Environmental Formation Mechanisms of Benzo(ghi)perylene, 5-nitro-

5-Nitrobenzo[ghi]perylene is not only synthesized in laboratories but is also formed in the environment through various chemical processes. These mechanisms are broadly categorized as primary formation during combustion and secondary formation in the atmosphere.

Primary Formation During Incomplete Combustion of Organic Materials

Benzo[ghi]perylene, the parent compound, is formed unintentionally during the incomplete combustion of organic materials. naturvardsverket.se Major sources include:

Exhaust from motor vehicles. naturvardsverket.se

Emissions from coke ovens. naturvardsverket.se

Cigarette smoke and small-scale wood burning. naturvardsverket.setpsgc-pwgsc.gc.ca

Industrial processes such as metal production and energy generation. naturvardsverket.se

Natural events like forest fires and volcanic activity. naturvardsverket.se

During these high-temperature processes, the presence of nitrogen oxides (NOₓ) in the combustion environment can lead to the direct nitration of freshly formed benzo[ghi]perylene, resulting in the primary formation of 5-nitrobenzo[ghi]perylene and other nitro-PAH isomers.

Secondary Atmospheric Transformation Reactions of Parent Polycyclic Aromatic Hydrocarbons

Once released into the atmosphere, gaseous or particle-bound benzo[ghi]perylene can undergo secondary transformations to form its nitro derivative. aaqr.org These atmospheric reactions are initiated by free radicals, particularly the hydroxyl radical (OH•) during the day and the nitrate (B79036) radical (NO₃•) at night. aaqr.org

Daytime Formation: In the presence of sunlight, the dominant reaction involves the hydroxyl radical (OH•). The OH• radical adds to the benzo[ghi]perylene molecule, and in the presence of nitrogen dioxide (NO₂), this intermediate is converted to nitrobenzo[ghi]perylene. aaqr.org OH-initiated reactions can account for 90-100% of nitro-PAH formation in sunny conditions. aaqr.org

Nighttime Formation: In the absence of sunlight, the nitrate radical (NO₃•) becomes the primary initiator. NO₃• is formed from the reaction of ozone (O₃) and nitrogen dioxide (NO₂). aaqr.org It can react with benzo[ghi]perylene through addition reactions, leading to the formation of nitro-PAHs. aaqr.org This pathway is particularly significant at night when ozone concentrations can be high and photolysis of the NO₃• radical does not occur. aaqr.org

Formation PathwayPrimary ReactantsConditionsSignificance
Primary (Combustion)Benzo[ghi]perylene, NOₓHigh TemperatureDirect emission from combustion sources
Secondary (Daytime)Benzo[ghi]perylene, OH•, NO₂SunlightMajor atmospheric formation route
Secondary (Nighttime)Benzo[ghi]perylene, NO₃•Darkness, presence of O₃ and NO₂Dominant formation route at night
Reactions with Nitrogen Oxides (NOx)

Benzo(ghi)perylene can react with nitrogen oxides (NOx), specifically nitrogen dioxide (NO₂), to form nitro derivatives. The nitration of PAHs by NO₂ is an electrophilic substitution reaction. However, studies on the heterogeneous reaction of benzo(ghi)perylene on particulate matter have shown that it is not as effectively nitrated by NO₂ compared to other PAHs. In one laboratory study investigating the heterogeneous reactions of various PAHs on quartz fiber filters, benzo(ghi)perylene-d12 was not significantly nitrated when exposed to NO₂. This suggests that direct reaction with NO₂ may be a less significant pathway for the formation of 5-nitrobenzo(ghi)perylene in the atmosphere compared to other mechanisms, particularly in the particle phase. The reactivity of PAHs adsorbed on soot with NO₂ has been noted to be dependent on the nature of the substrate.

Reactions with Nitrate (NO₃) Radicals and Dinitrogen Pentoxide (N₂O₅)

The nitrate radical (NO₃) is a primary oxidant in the nighttime troposphere, formed from the reaction of nitrogen dioxide (NO₂) and ozone (O₃). Dinitrogen pentoxide (N₂O₅) exists in a temperature-dependent equilibrium with NO₃ and NO₂. Heterogeneous reactions involving NO₃ radicals and N₂O₅ are considered an effective pathway for the formation of nitro-PAHs.

Laboratory chamber studies have demonstrated that the exposure of particle-bound benzo(ghi)perylene to a mixture of N₂O₅/NO₃/NO₂ leads to the formation of nitro-isomers. In an investigation of the heterogeneous reactions of deuterated benzo(ghi)perylene (BghiP-d12) on quartz fiber filters, exposure to NO₃/N₂O₅ resulted in the identification of three distinct mono-nitro-BghiP-d11 isomers. Based on theoretical calculations of thermodynamic stability, the predicted major products were 5-, 7-, and 4-nitrobenzo(ghi)perylene. This pathway is considered a significant contributor to the atmospheric transformation of PAHs and the formation of their nitro-derivatives, especially for particle-associated compounds.

Reactions with Hydroxyl (OH) Radicals

During the daytime, the hydroxyl (OH) radical is a dominant atmospheric oxidant. The gas-phase reaction initiated by OH radicals is a recognized pathway for the formation of nitro-PAHs. The general mechanism involves the initial addition of an OH radical to the aromatic ring of the PAH, forming an OH-PAH adduct. This radical intermediate can then react with NO₂ to yield a nitrocyclohexadienyl radical, which subsequently forms the nitro-PAH through the elimination of a water molecule.

In laboratory studies of heterogeneous reactions, the exposure of benzo(ghi)perylene-d12 on quartz fiber filters to OH radicals in the presence of NOx also led to nitration. In these experiments, 5-nitrobenzo(ghi)perylene-d11 was identified and was predicted to be the most abundant mono-nitro isomer formed through this pathway. This prediction was based on the thermodynamic stability of the initial OH-PAH adducts.

Predicted and Observed Nitro-Isomers of Benzo(ghi)perylene
ReactantReaction TypePredicted Major IsomersObserved IsomersReference
NO₃/N₂O₅Heterogeneous5-NO₂-BghiP, 7-NO₂-BghiP, 4-NO₂-BghiPThree mono-NO₂-BghiP isomers detected
OH Radicals / NOxHeterogeneous5-NO₂-BghiP5-NO₂-BghiP detected
Heterogeneous Reactions on Particulate Matter vs. Homogeneous Gas-Phase Reactions

The environmental fate and transformation of benzo(ghi)perylene are largely governed by heterogeneous reactions due to its low volatility, which causes it to be predominantly adsorbed on atmospheric particulate matter, such as soot and aerosols. Homogeneous gas-phase reactions are less significant for high molecular weight PAHs like benzo(ghi)perylene.

Laboratory studies have extensively focused on heterogeneous reactions of benzo(ghi)perylene on various substrates, including quartz fiber filters and ambient particulate matter, to simulate atmospheric conditions. These studies confirm that particle-bound benzo(ghi)perylene is transformed into its nitro-derivatives upon exposure to atmospheric oxidants like NO₃/N₂O₅ and OH radicals. The formation of 5-nitrobenzo(ghi)perylene has been specifically identified in these heterogeneous experiments.

While the general mechanism for gas-phase OH-initiated nitration of PAHs is understood theoretically, the experimental evidence for benzo(ghi)perylene points to heterogeneous pathways as the primary route for its transformation in the atmosphere. The composition and nature of the particulate matter can influence the reaction rates and product distributions. For instance, the reaction of PAHs with NO₂ is known to be catalyzed by acidic surfaces. The presence of other pollutants on the particle surface can also impact the chemical pathways.

Comparison of Reaction Phases for Benzo(ghi)perylene Nitration
Reaction PhaseDescriptionRelevance for Benzo(ghi)peryleneKey Reactants
Homogeneous (Gas-Phase) Reactions occur solely between gaseous molecules.Considered less significant due to the low vapor pressure of benzo(ghi)perylene. The mechanism is understood theoretically for OH-initiated reactions.OH radicals, NOx
Heterogeneous (Particle-Phase) Reactions occur at the interface between gas-phase oxidants and particle-bound benzo(ghi)perylene.The dominant pathway for atmospheric transformation. Benzo(ghi)perylene is primarily found on particulate matter.NOx, NO₃/N₂O₅, OH radicals

Environmental Occurrence, Distribution, and Fate of Benzo Ghi Perylene, 5 Nitro

Sources and Emission Profiles of Benzo(ghi)perylene, 5-nitro-

5-Nitrobenzo(ghi)perylene is not known to be commercially produced or used. Its presence in the environment is primarily the result of anthropogenic activities, arising from both direct emissions from combustion processes and secondary formation in the atmosphere.

The primary anthropogenic sources of the parent compound, benzo(ghi)perylene, and by extension its nitro-derivative, are processes involving incomplete combustion of organic materials. These sources are significant contributors of polycyclic aromatic hydrocarbons (PAHs) to the environment.

Vehicle Emissions: Exhaust from both diesel and gasoline engines is a major source of PAHs, including benzo(ghi)perylene. While specific data for 5-nitrobenzo(ghi)perylene is scarce, studies have identified various nitro-PAHs in vehicle emissions. The formation of nitro-PAHs can occur during the combustion process itself or through the subsequent reaction of emitted PAHs with nitrogen oxides (NOx) in the exhaust.

Industrial Discharges: A variety of industrial activities release PAHs into the environment. These include aluminum production, coal coking, and the manufacturing of products derived from fossil fuels. Wastewater from some industrial sites has been found to contain benzo(ghi)perylene. It is plausible that 5-nitrobenzo(ghi)perylene could also be present in these discharges, either as a direct emission or formed from its parent PAH in the waste stream.

Waste Incineration: The incineration of municipal and industrial waste is another significant source of PAHs. The composition of the waste and the efficiency of the combustion process influence the specific PAHs and their derivatives that are emitted. Inefficient combustion can lead to higher emissions of a wide range of organic compounds, including PAHs that can then be nitrated.

Table 1: Anthropogenic Sources of Benzo(ghi)perylene

Source CategorySpecific Examples
Mobile Sources Diesel and gasoline vehicle exhaust
Industrial Processes Aluminum smelting, coke production, coal tar production
Waste Management Municipal and industrial waste incineration
Energy Production Coal-fired power plants

The combustion of organic matter, whether for energy, land clearing, or disposal, is a major global source of PAHs.

Fossil Fuel Combustion: The combustion of fossil fuels such as coal and oil for power generation and heating is a well-documented source of PAHs. Benzo(ghi)perylene is a known component of these emissions. The high temperatures and presence of nitrogen oxides in flue gases create conditions suitable for the formation of nitro-PAHs.

While anthropogenic sources are dominant, there are also natural processes that contribute to the environmental presence of PAHs and their derivatives.

Atmospheric Reactions: A significant pathway for the formation of 5-nitrobenzo(ghi)perylene is the atmospheric nitration of its parent compound, benzo(ghi)perylene. Benzo(ghi)perylene can react with nitrogen oxides in the atmosphere, particularly in the presence of sunlight, to form nitro-derivatives. This process can occur while the PAH is in the gas phase or adsorbed onto particulate matter.

Volcanic Eruptions and Natural Fires: Natural events such as volcanic eruptions and lightning-ignited forest fires release PAHs into the atmosphere, which can then undergo nitration to form compounds like 5-nitrobenzo(ghi)perylene.

Environmental Compartmentalization and Transport Processes

The physical and chemical properties of 5-nitrobenzo(ghi)perylene, inferred from its parent compound, suggest it is a persistent organic pollutant that can be transported over long distances and partition into various environmental compartments.

Due to its low volatility, benzo(ghi)perylene is predominantly found in the atmosphere adsorbed to particulate matter. It is expected that 5-nitrobenzo(ghi)perylene exhibits similar behavior. This association with airborne particles is a key factor in its atmospheric transport and deposition.

The partitioning between the gas and particle phases for PAHs and nitro-PAHs is influenced by factors such as temperature, the concentration and composition of particulate matter, and the specific chemical properties of the compound. Higher molecular weight compounds like benzo(ghi)perylene and its nitro-derivatives have a strong tendency to be associated with the particle phase. This means they can be transported over long distances with atmospheric aerosols and deposited in remote areas far from their original sources.

The presence of 5-nitrobenzo(ghi)perylene in aquatic environments is expected to be governed by its low water solubility and high affinity for organic matter.

Rivers, Lakes, and Oceans: Due to its hydrophobic nature, any 5-nitrobenzo(ghi)perylene that enters aquatic systems will likely adsorb to suspended sediments and organic matter. This leads to its accumulation in the sediment bed, which acts as a long-term sink for such compounds. Direct dissolution in the water column is expected to be minimal. The primary routes of entry into these environments are through atmospheric deposition and runoff from contaminated land.

Wastewater: Benzo(ghi)perylene has been detected in industrial wastewater. It is plausible that 5-nitrobenzo(ghi)perylene could also be present in wastewater from industries where incomplete combustion processes occur. During wastewater treatment, these compounds are likely to partition to the sewage sludge due to their strong adsorption characteristics.

Presence and Distribution in Terrestrial Matrices (e.g., Soil, Sediment)

However, the parent compound, benzo(ghi)perylene, is a ubiquitous polycyclic aromatic hydrocarbon (PAH) found in terrestrial environments, primarily originating from combustion sources. Given that NPAHs are formed from the nitration of PAHs, it is plausible that 5-nitrobenzo(ghi)perylene is present in soils and sediments, particularly in areas with significant anthropogenic activities such as industrial emissions and vehicular traffic. The concentration of NPAHs in soil and sediment is influenced by factors like the proximity to emission sources, soil organic matter content, and the physicochemical properties of the specific NPAH. High molecular weight NPAHs, like 5-nitrobenzo(ghi)perylene, are expected to have low volatility and high hydrophobicity, leading to their strong adsorption to soil and sediment particles. This would result in their accumulation in these terrestrial matrices, with lower mobility and bioavailability.

Studies on general NPAH distribution have shown that they are detected in various terrestrial environments. For instance, a study on the Taige Canal in China reported total NPAH concentrations in sediment ranging from 22.9 to 96.5 ng/g (dry weight), with 2+3-nitrofluoranthene being the dominant compound. researchgate.net While this study did not specifically measure 5-nitrobenzo(ghi)perylene, it demonstrates the presence of other NPAHs in sediments.

Table 1: General Concentrations of Total NPAHs in Environmental Matrices

Environmental MatrixConcentration RangeDominant Compounds (Examples)Reference
Sediment (Taige Canal, China)22.9 - 96.5 ng/g (dw)2+3-nitrofluoranthene researchgate.net
Surface Water (Taige Canal, China)14.7 - 235 ng/L9-nitrophenanthrene researchgate.net

Note: This table presents general NPAH data as specific data for 5-nitrobenzo(ghi)perylene is not available.

Long-Range Atmospheric Transport Potential

Specific studies modeling or measuring the long-range atmospheric transport of 5-nitrobenzo(ghi)perylene are currently unavailable. However, the potential for long-range transport can be inferred from the behavior of its parent PAH, benzo(ghi)perylene, and the general characteristics of high molecular weight NPAHs.

Benzo(ghi)perylene is known to associate with particulate matter in the atmosphere and can be transported over long distances. The atmospheric lifetime of particle-bound PAHs is a critical factor in determining their transport potential. For high molecular weight PAHs, this lifetime can be on the order of days, allowing for transport far from their emission sources.

The addition of a nitro group to the benzo(ghi)perylene structure is likely to influence its atmospheric fate. Nitration can affect the compound's volatility and its susceptibility to atmospheric degradation processes. Generally, high molecular weight NPAHs are expected to be predominantly present in the particulate phase in the atmosphere. Their atmospheric lifetime, and thus their long-range transport potential, will be governed by their removal through wet and dry deposition and their degradation by atmospheric oxidants. The persistence of these compounds in the atmosphere is a key determinant of their ability to be transported to remote regions.

Environmental Transformation and Degradation Pathways

Photochemical Degradation Under Environmental Conditions

Specific experimental data on the photochemical degradation of 5-nitrobenzo(ghi)perylene under environmental conditions are scarce. However, general principles of NPAH photochemistry can provide insights into its likely fate. Photolysis is a significant degradation pathway for many NPAHs in the environment, particularly in the atmosphere and in the surface layers of water bodies.

The rate of photochemical degradation is dependent on factors such as the light absorption properties of the molecule, the quantum yield of the photochemical reaction, and the intensity of solar radiation. The presence of other substances in the environment, such as photosensitizers or quenchers, can also influence the rate of degradation. For nitroaromatic compounds, photochemical reactions can involve the reduction of the nitro group or the oxidation of the aromatic ring system. The specific degradation products will depend on the reaction conditions.

Microbial Biodegradation Studies in Various Environmental Media

While no studies have specifically investigated the microbial biodegradation of 5-nitrobenzo(ghi)perylene, research on the biodegradation of the parent compound, benzo(ghi)perylene, and other nitroaromatic compounds suggests that microbial degradation is a potential transformation pathway.

Benzo(ghi)perylene is a high molecular weight PAH and is generally recalcitrant to microbial degradation. However, several studies have demonstrated its biodegradation by various microorganisms, including bacteria and fungi. For example, a study using a yeast consortium showed a 60% degradation of benzo(ghi)perylene at an initial concentration of 40 mg/L after 6 days. researchgate.netepa.gov Another study investigating the biodegradation of benzo(ghi)perylene in soil by bacterial co-cultures reported degradation efficiencies of up to 61.37% over an extended period. africaresearchconnects.comresearchgate.net

The introduction of a nitro group can significantly alter the biodegradability of an aromatic compound. The electron-withdrawing nature of the nitro group can make the aromatic ring less susceptible to electrophilic attack by oxygenases, which are often the initial enzymes in the aerobic degradation of PAHs. However, microorganisms have evolved various strategies to degrade nitroaromatic compounds. These pathways can involve the reduction of the nitro group to an amino group, or the removal of the nitro group as nitrite. A Mycobacterium species has been shown to mineralize nitro-substituted PAHs such as 1-nitropyrene (B107360) and 6-nitrochrysene. nih.gov

Table 2: Examples of Microbial Degradation of Benzo(ghi)perylene

Microorganism(s)MediumInitial ConcentrationDegradationTimeReference
Yeast Consortium (YC04)Liquid Culture40 mg/L60%6 days researchgate.netepa.gov
Bacillus licheniformis & Bacillus subtilis (co-culture)SoilNot specified60.76%60 days africaresearchconnects.comresearchgate.net
Bacillus licheniformis (with biosurfactant)SoilNot specified61.37%120 days africaresearchconnects.comresearchgate.net

Note: This table shows degradation data for the parent compound, benzo(ghi)perylene, as specific data for the 5-nitro derivative is not available.

Abiotic Chemical Transformation Processes in Soil and Water

Information on the specific abiotic chemical transformation processes of 5-nitrobenzo(ghi)perylene in soil and water is not available. However, based on the general chemistry of nitroaromatic compounds, several abiotic degradation pathways could be relevant.

In soil and sediment, redox reactions can play a role in the transformation of nitroaromatic compounds. Under reducing conditions, the nitro group can be abiotically reduced to an amino group by inorganic reductants such as ferrous iron associated with clay minerals. The rate of this reduction would depend on the redox potential of the environment and the availability of electron donors.

Hydrolysis is generally not considered a major degradation pathway for PAHs and their nitro derivatives under typical environmental pH conditions due to the stability of the aromatic ring system. Other abiotic processes, such as oxidation by reactive oxygen species (e.g., hydroxyl radicals) generated through various chemical reactions in soil and water, could potentially contribute to the transformation of 5-nitrobenzo(ghi)perylene, but the significance of these pathways is not known.

Advanced Analytical Methodologies for Benzo Ghi Perylene, 5 Nitro

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of Benzo(ghi)perylene, 5-nitro-. The primary goal is to efficiently extract the target analyte from the sample matrix while minimizing the co-extraction of interfering substances.

Ultrasonic-Assisted Extraction (UAE) is a widely used technique that employs high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. The process creates acoustic cavitation, where the formation and collapse of microscopic bubbles disrupt the sample matrix, enhancing solvent penetration and mass transfer. Optimization of UAE is crucial for achieving high extraction efficiency for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like Benzo(ghi)perylene, 5-nitro-. Key parameters that require optimization include the choice of solvent, extraction time, ultrasonic power (amplitude), and temperature. For instance, studies on the extraction of nitro-PAHs from particulate matter have shown that a mixture of dichloromethane (B109758) and acetone (B3395972) can be effective. uctm.edu

An optimized UAE procedure for nitro-PAHs from soil might involve sonicating the sample with a suitable solvent, followed by cleanup and concentration steps before instrumental analysis. researchgate.net The efficiency of UAE allows for shorter extraction times and reduced solvent consumption compared to traditional methods. mdpi.com

Table 1: Key Parameters for UAE Optimization of Nitro-PAHs

Parameter Description Typical Range/Value Rationale
Solvent The choice of solvent or solvent mixture is critical for analyte solubility. Dichloromethane, Acetone, Hexane, or mixtures thereof. Must effectively solubilize Benzo(ghi)perylene, 5-nitro- while minimizing co-extraction of interfering compounds.
Extraction Time The duration of sonication. 15 - 60 minutes Sufficient time is needed for solvent penetration, but excessive time can lead to analyte degradation.
Ultrasonic Power The intensity of the ultrasound waves applied. 50% - 100% amplitude Higher power increases cavitation and extraction efficiency but can also generate heat, potentially degrading thermolabile compounds.
Temperature The temperature of the extraction vessel. 20°C - 60°C Elevated temperatures can improve extraction efficiency by increasing solvent diffusion and analyte solubility.

| Sample-to-Solvent Ratio | The amount of sample relative to the volume of extraction solvent. | 1:10 to 1:20 (g/mL) | Ensures complete immersion of the sample and sufficient solvent for effective extraction. |

Soxhlet extraction is a classical and exhaustive extraction technique that has been a benchmark for solid-liquid extractions for many years. epa.gov The standard method involves continuously washing the sample with a distilled solvent, ensuring intimate contact and efficient extraction of nonvolatile and semivolatile organic compounds. epa.gov However, for strongly adsorbed compounds like heavy nitro-PAHs on matrices such as diesel soot, conventional Soxhlet extraction may provide incomplete recoveries. nih.gov

To enhance the extraction efficiency for these challenging analytes, several modifications have been developed. "Hot Soxhlet" extraction, where the extraction thimble is heated by the solvent vapor, increases the extraction temperature and can improve recoveries. Another significant advancement is focused microwave-assisted Soxhlet extraction (FMASE), which combines the principles of Soxhlet with microwave heating. nih.gov This approach drastically reduces extraction times and solvent consumption while achieving extraction efficiencies comparable to conventional methods. nih.gov The choice of solvent is also critical; for nitro-PAHs, solvent mixtures with specific electron-acceptor or electron-donor characteristics, such as pyridine-based mixtures, have been shown to significantly improve extraction yields from highly adsorptive materials. nih.gov

Table 2: Comparison of Soxhlet Extraction Techniques for Nitro-PAHs

Technique Principle Advantages Disadvantages
Conventional Soxhlet Continuous extraction with fresh, distilled solvent at its boiling point. Exhaustive extraction, well-established (e.g., EPA Method 3540C). epa.gov Time-consuming (hours to days), large solvent volume required. thermofisher.com
Hot Soxhlet Sample thimble is placed in the vapor path, increasing the extraction temperature. Higher extraction efficiency for strongly sorbed analytes compared to conventional Soxhlet. nih.gov Still requires significant time and solvent.

| Microwave-Assisted Soxhlet | Microwave energy is used to rapidly heat the solvent, accelerating the extraction process. | Drastic reduction in extraction time and solvent use; automation is possible. nih.gov | Requires specialized equipment. |

Following initial extraction, the resulting solvent extract is often too complex for direct injection into a chromatographic system. A cleanup step is necessary to remove co-extracted matrix components that can interfere with the analysis of Benzo(ghi)perylene, 5-nitro-. Solid-Phase Extraction (SPE) is a dominant technique for this purpose. nih.govmdpi.com

SPE involves passing the liquid sample extract through a cartridge packed with a solid adsorbent (the stationary phase). The target analyte is retained on the sorbent while interferences pass through, or vice-versa. The analyte is then eluted with a small volume of a stronger solvent. Common sorbents for nitro-PAH cleanup include silica (B1680970), alumina, and Florisil. nih.gov The selection of the sorbent and elution solvents is tailored to the specific properties of the analytes and the matrix. For example, a silica SPE cartridge can be used to separate PAHs and their nitro-derivatives from more polar interferences. gcms.cz In some methods, magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles is employed, offering rapid separation of the sorbent from the sample solution using an external magnetic field. mdpi.comresearchgate.net

Table 3: Common SPE Sorbents for Nitro-PAH Cleanup

Sorbent Material Separation Principle Typical Application Elution Solvents
Silica Gel Normal-phase adsorption chromatography. Fractionation of extracts, removal of polar interferences. gcms.cz Hexane, Dichloromethane, Acetone mixtures.
Alumina Similar to silica, but with different selectivity. Cleanup of environmental extracts. Varies based on activation level.
Florisil® Adsorption chromatography based on polarity. Effective for removing lipid contaminants from biological samples. nih.gov Hexane, Diethyl ether mixtures.

| C18 (Octadecylsilane) | Reversed-phase chromatography. | Extraction from aqueous samples or cleanup of non-polar analytes. | Methanol (B129727), Acetonitrile (B52724). |

Chromatographic Separation and Spectrometric Detection Methods

Following sample preparation and cleanup, the extract is analyzed using high-resolution chromatographic techniques coupled with sensitive detectors to separate, identify, and quantify Benzo(ghi)perylene, 5-nitro-.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For PAHs and their derivatives, GC coupled with mass spectrometry (GC-MS) is a cornerstone of analytical methodology. nih.govnih.gov The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). cdc.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information.

For complex matrices, the selectivity of a single-quadrupole MS operated in selected ion monitoring (SIM) mode may be insufficient due to isobaric interferences (different compounds with the same nominal mass). uctm.edu In these cases, tandem mass spectrometry (GC-MS/MS) offers superior performance. shimadzu.com In GC-MS/MS, a specific precursor ion for Benzo(ghi)perylene, 5-nitro- is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out chemical noise, allowing for lower detection limits. uctm.edushimadzu.com Recent advancements also include the use of hydrogen as a carrier gas, which can offer faster analysis times. hpst.czhpst.cz

Table 4: Illustrative GC-MS/MS Parameters for High Molecular Weight PAHs

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Benzo[k]fluoranthene 252.1 250.1 30
Benzo[a]pyrene 252.1 250.1 30
Indeno[1,2,3-cd]pyrene 276.1 274.1 34
Dibenz[a,h]anthracene 278.1 276.1 30
Benzo[ghi]perylene (B138134) 276.1 274.1 32

Note: This data is illustrative for the parent PAHs and is based on published methods. shimadzu.com The specific transitions for Benzo(ghi)perylene, 5-nitro- would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) is another primary technique for the analysis of nitro-PAHs. bjbms.orgnih.gov It is particularly suited for separating large, non-volatile, or thermally labile compounds that are not amenable to GC. Separation is typically achieved using a reversed-phase column, such as an octadecylsilane (B103800) (C18) column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netnih.gov

For detection, fluorescence detectors (FLD) are highly sensitive and selective for fluorescent compounds like many parent PAHs. nih.gov However, the nitro group in nitro-PAHs often quenches fluorescence. Therefore, a common strategy involves an online or offline reduction of the nitro group to a highly fluorescent amino group prior to detection. researchgate.net This derivatization step significantly enhances the sensitivity of the method.

Alternatively, an ultraviolet (UV) or diode-array detector (DAD) can be used. uctm.edu While generally less sensitive than FLD, UV detection is more universal and can detect nitro-PAHs directly without derivatization, as these compounds typically exhibit strong UV absorbance. The choice between HPLC-FLD with derivatization and HPLC-UV depends on the required sensitivity and the complexity of the sample matrix.

Table 5: Typical HPLC Conditions for Nitro-PAH Analysis

Parameter Description Typical Setting
Column Stationary phase for separation. C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Solvent mixture used for elution. Gradient of Acetonitrile and Water.
Flow Rate The speed at which the mobile phase passes through the column. 1.0 mL/min.
Injection Volume The amount of sample extract introduced into the system. 10 - 20 µL.

| Detection | Method for analyte detection. | Fluorescence (FLD) after post-column reduction, or UV/DAD at a specific wavelength (e.g., 254 nm). |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of nitro-PAHs, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, resolution, and sensitivity. The use of sub-2 µm particle columns in UPLC systems allows for faster separations and improved peak resolution, which is crucial for distinguishing between isomeric nitro-PAHs.

For the analysis of a broad range of PAHs and nitro-PAHs, a UPLC system coupled with a tandem mass spectrometer (MS/MS) using an atmospheric pressure photoionization (APPI) source has been effectively utilized. nih.govnih.gov While specific applications for Benzo(ghi)perylene, 5-nitro- are not extensively documented, the methodology applied to other nitro-PAHs provides a strong framework. A typical UPLC-APPI-MS/MS method would involve a reversed-phase separation on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent such as methanol or acetonitrile. nih.govnih.gov The APPI source is particularly advantageous for the ionization of nonpolar compounds like PAHs and their derivatives. nih.govnih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.govnih.gov For each target analyte, specific precursor and product ion transitions are monitored. This highly selective detection method is essential for the confirmation of the analyte's identity and for accurate quantification in complex environmental samples. nih.govnih.gov

Method Validation: Linearity, Detection Limits, Quantification Limits, and Recovery Studies

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. For the analysis of trace contaminants like Benzo(ghi)perylene, 5-nitro-, method validation typically encompasses the evaluation of linearity, limits of detection (LOD) and quantification (LOQ), and recovery.

Due to the lack of specific studies on Benzo(ghi)perylene, 5-nitro-, the validation parameters can be inferred from studies on other nitro-PAHs. For a UPLC-APPI-MS/MS method, linearity is typically observed over two orders of magnitude. nih.govnih.gov

Table 1: Representative Method Validation Data for Nitro-PAHs

ParameterTypical Value
Linearity (R²)≥ 0.99
Limit of Detection (LOD)< 3 pg
Limit of Quantification (LOQ)Typically 3-5 times the LOD
Recovery70-120%

Note: This data is representative of nitro-PAHs and may not be specific to Benzo(ghi)perylene, 5-nitro-.

The limit of detection for nitro-PAHs using UPLC-APPI-MS/MS can be in the low picogram range, demonstrating the high sensitivity of this technique. nih.govnih.gov The limit of quantification is the lowest concentration that can be measured with acceptable precision and accuracy. Recovery studies are performed by spiking blank samples with a known amount of the analyte and analyzing them to determine the percentage of the analyte that is successfully recovered through the entire analytical process. Acceptable recovery is generally considered to be within the range of 70-120%.

Emerging Analytical Techniques and Electrochemical Sensors

Research into novel analytical methods for the detection of nitroaromatic compounds is ongoing, with a focus on developing faster, more portable, and highly sensitive techniques.

Development and Application of PAH-Modified Electrodes for Nitroaromatic Compound Detection

Electrochemical sensors offer a promising alternative to chromatographic methods for the detection of nitroaromatic compounds. acs.org These sensors are generally simple, inexpensive, and can be adapted for in-field measurements. acs.org A key area of development is the modification of electrode surfaces to enhance their sensitivity and selectivity towards target analytes.

Polycyclic aromatic hydrocarbons (PAHs) themselves can be used to modify electrode surfaces. The π-electron systems of PAHs can interact with nitroaromatic compounds through π-π stacking interactions, facilitating the preconcentration of the analyte at the electrode surface and enhancing the electrochemical signal. While specific applications of PAH-modified electrodes for the detection of Benzo(ghi)perylene, 5-nitro- are not yet reported, the principle has been demonstrated for other nitroaromatics. The modification of glassy carbon electrodes with various PAHs has been shown to improve the detection of nitroaromatic compounds.

Advanced Spectroscopic Characterization Techniques

While chromatographic techniques coupled with mass spectrometry are the primary tools for the quantification of Benzo(ghi)perylene, 5-nitro-, advanced spectroscopic techniques are invaluable for its structural characterization. The NIST Chemistry WebBook provides mass spectral data for the parent compound, Benzo(ghi)perylene, which can serve as a reference for the interpretation of the mass spectrum of its nitro derivative. nist.gov The mass spectrum of Benzo(ghi)perylene, 5-nitro- would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, including the loss of the nitro group.

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, would provide further structural information. ¹H and ¹³C NMR spectroscopy would reveal the chemical environment of the hydrogen and carbon atoms in the molecule, while FTIR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, notably the nitro group.

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Molecular Mechanisms of Interaction and Ecotoxicological Research on Benzo Ghi Perylene, 5 Nitro

Ecotoxicological Studies and Ecological Impact Assessments of Benzo(ghi)perylene, 5-nitro-

The ecotoxicological profile of Benzo(ghi)perylene, 5-nitro- is not extensively documented in scientific literature. However, based on the known impacts of its parent compound, Benzo(ghi)perylene, and general knowledge of nitrated polycyclic aromatic hydrocarbons (NPAHs), a potential for significant ecological impact can be inferred. NPAHs, as a class, are recognized for their mutagenic and carcinogenic properties, often exhibiting greater toxicity than their parent PAHs. mdpi.com

Responses in Aquatic Organisms (e.g., Fish, Invertebrates)

Direct studies on the effects of Benzo(ghi)perylene, 5-nitro- on aquatic life are scarce. However, research on the parent compound, Benzo(ghi)perylene, indicates it is very toxic to aquatic organisms and can cause long-term adverse effects. naturvardsverket.se Polycyclic aromatic hydrocarbons (PAHs) in general are known to accumulate in aquatic animals, including both fish and invertebrates, and can exert various toxic effects. mdpi.com For instance, exposure to other PAHs like benzo(a)pyrene has been shown to induce developmental toxicity in early life stages of fish, such as zebrafish. nih.gov In invertebrates, the toxicity of PAHs can vary significantly between species. nih.gov Given that nitration can increase the biological activity of PAHs, it is plausible that 5-nitrobenzo(ghi)perylene could demonstrate significant toxicity to a range of aquatic organisms, potentially affecting their development, reproduction, and survival. researchgate.net

Table 1: Illustrative Acute Toxicity Data for a Related PAH in Aquatic Invertebrates (Note: Data for Benzo(ghi)perylene, 5-nitro- is not available. The following data for Benzo(a)pyrene is provided for illustrative purposes.)

OrganismEndpointConcentration (µg/l)Reference
Daphnia magnaLC50 (48h)8.0 sigmaaldrich.com
Poecilia reticulataLC50 (48h)5.3 sigmaaldrich.com

Effects on Terrestrial Organisms (e.g., Avian Species, Soil Microorganisms)

Bioaccumulation, Bioconcentration, and Biomagnification Potential within Ecosystems

There is a lack of specific data on the bioaccumulation, bioconcentration, and biomagnification of Benzo(ghi)perylene, 5-nitro-. However, the parent compound, Benzo(ghi)perylene, is known to accumulate strongly in organisms and the environment. wikipedia.org PAHs, being lipophilic, have a tendency to bioaccumulate in the fatty tissues of organisms. epa.gov The bioconcentration factor (BCF) for PAHs can be variable, with higher values often observed in invertebrates due to a lack of metabolic capacity. rivm.nl

The potential for biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, is a significant concern for persistent organic pollutants. For a chemical to biomagnify, it generally needs to be persistent, bioavailable, and lipophilic. While specific data for 5-nitrobenzo(ghi)perylene is unavailable, the properties of its parent compound suggest a potential for trophic transfer.

Table 2: General Bioaccumulation Potential of High Molecular Weight PAHs (Note: Specific BCF or BAF values for Benzo(ghi)perylene, 5-nitro- are not available. This table provides a generalized overview.)

ParameterGeneral Finding for High Molecular Weight PAHsPotential Implication for Benzo(ghi)perylene, 5-nitro-
Log Kow Generally high, indicating lipophilicity.Likely to partition into fatty tissues of organisms.
Persistence Can be persistent in the environment, particularly in sediments and soil.May be available for uptake by organisms over long periods.
Metabolism Varies among species; can be slow in some invertebrates.Slower metabolism can lead to higher body burdens.

Comparative Ecotoxicity with Parent Polycyclic Aromatic Hydrocarbons and Other Nitrated Derivatives

Nitrated PAHs are often found to be more toxic than their parent compounds. mdpi.com The addition of a nitro group can alter the electronic properties of the molecule, potentially increasing its reactivity and biological effects. Studies on other NPAHs have shown them to be potent mutagens. nih.gov For example, some nitrated derivatives of other PAHs have demonstrated significantly higher mutagenic potency in Ames assays compared to their parent compounds. While direct comparative toxicity data for 5-nitrobenzo(ghi)perylene and Benzo(ghi)perylene is not available, it is a reasonable hypothesis that the nitrated form could exhibit enhanced toxicity. The parent compound, Benzo(ghi)perylene, is suspected to be mutagenic and carcinogenic. wikipedia.org Therefore, its 5-nitro derivative warrants significant concern regarding its potential ecotoxicological impact.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting BENZO(ghi)PERYLENE, 5-NITRO- in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC/MS) with DB-5 or SE-52 columns, leveraging retention indices for identification (e.g., Lee retention index prediction error: ±1.43% on SE-52) . For complex matrices like sediments, pyrolysis-GC/MS (Py-GC/MS) effectively isolates nitro-PAHs from interfering compounds . Follow EPA Method 8270 for aqueous samples (detection limit: 10 µg/L) and include deuterated PAHs as internal standards . Validate with spike-recovery tests (85–115% acceptable range).

Q. How should researchers design environmental monitoring studies for BENZO(ghi)PERYLENE, 5-NITRO- contamination?

  • Experimental Design : Stratify sampling sites by emission sources (e.g., industrial zones vs. urban areas). Use composite sampling over 24-hour periods to account for temporal variability. Include 10% quality control (QC) samples (field blanks, duplicates) per analytical batch . Correlate concentrations with co-occurring PAHs (e.g., Pearson’s r >0.7 for dibenz(a,h)anthracene) to infer pollution sources .

Q. What safety protocols are critical when handling BENZO(ghi)PERYLENE, 5-NITRO- in laboratory settings?

  • Safety Measures : Store samples in amber vials at –20°C to prevent photodegradation . Use NIOSH-approved respirators and butyl rubber gloves during synthesis. For spills, neutralize with alcohol-based solvents and dispose via incineration (≥800°C). Reference INERIS toxicity guidelines for exposure limits .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported concentrations of BENZO(ghi)PERYLENE, 5-NITRO- across studies?

  • Data Reconciliation : Conduct inter-laboratory comparisons using certified reference materials (e.g., CRM 107). Evaluate extraction efficiency via Soxhlet vs. accelerated solvent extraction (ASE). Apply ANOVA with Tukey’s HSD post-hoc tests (p <0.05) to statistically reconcile inter-study variability . For chromatographic inconsistencies, recalibrate using retention indices with ±1.5% error tolerance .

Q. What advanced techniques characterize the structural and reactive properties of BENZO(ghi)PERYLENE, 5-NITRO- derivatives?

  • Techniques : High-resolution mass spectrometry (HRMS; Orbitrap/Q-TOF) with MS/MS fragmentation (collision energy: 20–35 eV) identifies nitro-group positional isomers. Density functional theory (DFT) at B3LYP/6-311+G(d,p) predicts electronic configurations and regioselectivity in nitration reactions . Synchrotron XANES maps nitro-group orientation in crystalline phases.

Q. How does the nitro substituent influence the environmental persistence of BENZO(ghi)PERYLENE derivatives compared to parent PAHs?

  • Persistence Analysis : Conduct UV photodegradation studies (λ=300–400 nm) with pseudo-first-order kinetics modeling. Compare half-lives of nitro-PAHs vs. parent PAHs; >30% longer half-lives indicate enhanced persistence due to electron-withdrawing nitro groups . Monitor nitro-reduction pathways using LC-QTRAP (MRM transitions for amino derivatives).

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